Isobutylmagnesium Bromide

Catalog No.
S1899620
CAS No.
926-62-5
M.F
C4H9BrMg
M. Wt
161.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutylmagnesium Bromide

CAS Number

926-62-5

Product Name

Isobutylmagnesium Bromide

IUPAC Name

magnesium;2-methanidylpropane;bromide

Molecular Formula

C4H9BrMg

Molecular Weight

161.32 g/mol

InChI

InChI=1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

DQDWATOXYCARFV-UHFFFAOYSA-M

SMILES

CC(C)[CH2-].[Mg+2].[Br-]

Canonical SMILES

CC(C)[CH2-].[Mg+2].[Br-]

Grignard Reagent

Isobutylmagnesium bromide is a type of Grignard reagent. Grignard reagents are organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen (like chlorine, bromine, or iodine). They are named after Victor Grignard, who discovered their reactivity in 1900. Grignard reaction:

Grignard reagents are powerful nucleophiles due to the negative charge on the carbon atom bonded to the magnesium. This negative charge allows them to react with various electrophiles (compounds attracted to electrons) to form new carbon-carbon bonds.

Applications in Organic Synthesis

Isobutylmagnesium bromide is used in a variety of organic synthesis reactions, including:

  • Alkylation: iBuMgBr can react with carbonyl compounds (compounds containing a carbon-oxygen double bond) to form alcohols. This reaction is useful for creating new carbon-carbon bonds and introducing functional groups into organic molecules. Alkylation reaction:
  • Hydrocarbon synthesis: iBuMgBr can be used to prepare alkenes (compounds containing carbon-carbon double bonds) and alkynes (compounds containing carbon-carbon triple bonds).
  • Polymer synthesis: iBuMgBr can be used as a catalyst in the synthesis of some polymers.

Isobutylmagnesium bromide is represented by the chemical formula C4H9MgBr\text{C}_4\text{H}_9\text{MgBr}. It consists of an isobutyl group (C4H9\text{C}_4\text{H}_9) bonded to magnesium bromide. This compound is typically formed by the reaction of isobutyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions to prevent moisture interference.

  • Flammability: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas.
  • Skin and Eye Corrosivity: Causes severe skin burns and eye damage.
  • Toxicity: Harmful if swallowed and may cause respiratory irritation.

Safety Precautions:

  • Always handle i-BuMgBr under a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a chemical splash shield.
  • Work with anhydrous solvents and avoid any contact with water.
  • Store the reagent in a sealed container under an inert atmosphere.

Isobutylmagnesium bromide acts primarily as a nucleophile. Its reactions include:

  • Addition to Carbonyl Compounds: When reacted with aldehydes and ketones, it forms alcohols. For example:
    • Reaction with formaldehyde yields a primary alcohol.
    • Reaction with acetone yields a tertiary alcohol.
  • Reactions with Esters: It can react with esters to produce tertiary alcohols, where two alkyl groups are derived from the Grignard reagent.
  • Reactions with Carbon Dioxide: It can also react with carbon dioxide to form carboxylic acids after hydrolysis.

The general mechanism involves the nucleophilic attack of the carbon atom bonded to magnesium on the electrophilic carbon of the carbonyl group, leading to the formation of an alkoxide intermediate, which is then protonated to yield the corresponding alcohol .

The synthesis of isobutylmagnesium bromide typically involves:

  • Preparation from Isobutyl Bromide:
    • Isobutyl bromide is reacted with magnesium turnings in dry ether or THF.
    • The reaction proceeds under inert atmosphere conditions (usually nitrogen or argon) to prevent moisture interference.
  • Alternative Methods:
    • Reductive Transmetalation: This method involves using organozinc compounds that react with magnesium to form Grignard reagents.
    • Halogen-Magnesium Exchange: Involves transferring magnesium from a preformed Grignard reagent to an organic halide .

Isobutylmagnesium bromide is widely used in organic synthesis for:

  • Synthesis of Alcohols: Particularly secondary and tertiary alcohols from aldehydes and ketones.
  • Formation of Carbon-Carbon Bonds: Essential for constructing complex organic molecules.
  • Synthesis of Pharmaceuticals: Used as an intermediate in the production of various drugs.

Its versatility makes it a valuable reagent in synthetic organic chemistry .

Isobutylmagnesium bromide belongs to a broader class of Grignard reagents. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Features
Methylmagnesium BromideC1H3MgBr\text{C}_1\text{H}_3\text{MgBr}Smallest Grignard reagent; reacts vigorously with carbonyls.
Ethylmagnesium BromideC2H5MgBr\text{C}_2\text{H}_5\text{MgBr}Commonly used for synthesizing secondary alcohols.
Propylmagnesium BromideC3H7MgBr\text{C}_3\text{H}_7\text{MgBr}Similar reactivity; slightly larger alkyl group.
Phenylmagnesium BromideC6H5MgBr\text{C}_6\text{H}_5\text{MgBr}Reacts with carbonyls but also engages in coupling reactions.

Uniqueness of Isobutylmagnesium Bromide

Isobutylmagnesium bromide stands out due to its branched structure, which allows for steric hindrance during reactions, making it particularly useful for synthesizing tertiary alcohols from less sterically hindered ketones or aldehydes. Its unique structure also influences its reactivity profile compared to linear alkyl Grignard reagents .

Hydrogen Bond Acceptor Count

2

Exact Mass

159.97380 g/mol

Monoisotopic Mass

159.97380 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-08-16

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